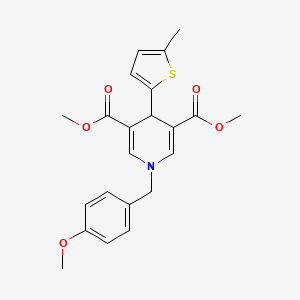

N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide

Descripción general

Descripción

N-benzyl-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide, also known as BMS-345541, is a chemical compound that belongs to the class of sulfonamides. It is a potent and selective inhibitor of IκB kinase (IKK) and has been extensively studied for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Second-Order Nonlinear Optical (NLO) Effects

This compound has been used in the study of second-order nonlinear optical effects. The full elements of the second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time . This makes it possible to clarify uncertain NLO properties of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

Optical Signal-Processing Devices

Nonlinear optical effects in materials have been widely utilized for optical signal-processing devices in information-telecommunication systems. Organic NLO materials can be particularly expected to support these devices in next-generation highly-advanced information society .

THz-Wave Generations and Detections

Organic NLO crystals, such as N-benzyl-2-methyl-4-nitroaniline (BNA), have been studied mainly for THz-wave generations and detections using second-order NLO effects .

High-Quality Crystal Growth

The compound has been used in the solution growth of high-quality organic NLO single crystals. The crystal quality obtained by solution growth method was much better than that of crystals grown by the Bridgman method .

Ultra-Wideband Tunable THz Radiation

Using difference frequency generation (DFG) in solution-grown BNA, ultra-wideband tunable THz radiation can be generated .

Electro-Optic Effects

The compound has been used in a comparative study on electro-optic effects of organic materials. The experimental results conclude that BNA doping is appropriate to fabricate a fast response and blue-light filtering LC device .

Polar Solvents on Crystal Growth

A systematic approach has shown that the BNA crystals grown from one of the polar aprotic solvents exhibited a relatively higher THz efficiency .

Propiedades

IUPAC Name |

N-benzyl-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-15-11-12-17(21-18-9-5-6-10-19(18)22(26)25-24-21)13-20(15)29(27,28)23-14-16-7-3-2-4-8-16/h2-13,23H,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQURFQVTLKSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-(4-hydroxyphthalazin-1-yl)-2-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate](/img/structure/B3443737.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3443742.png)

![4-bromo-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B3443744.png)

![1-{N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B3443746.png)

![ethyl 4-{N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3443763.png)

![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3443769.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3443779.png)

![N-(4-fluorobenzyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3443782.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3443787.png)

![N-benzyl-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B3443795.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3443798.png)

![N-cyclohexyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B3443799.png)